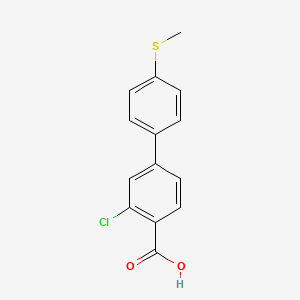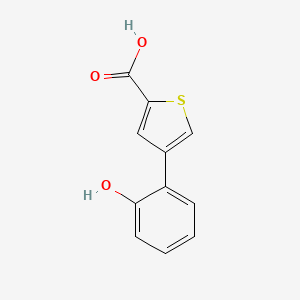
4-(2-Hydroxyphenyl)thiophen-2-carbonsäure
Übersicht
Beschreibung
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene carboxylic acids. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of both a hydroxyl group and a carboxylic acid group in the molecule makes it a versatile compound for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Wirkmechanismus
- Suprofen , a nonsteroidal anti-inflammatory drug, contains a 2-substituted thiophene framework derived from thiophene-2-carboxylic acid .
- Articaine , a dental anesthetic, features a 2,3,4-trisubstituted thiophene ring system .
Biochemical Pathways
Thiophenes, in general, have been associated with various properties, including anti-inflammatory, antimicrobial, and anticancer effects . These effects likely involve intricate interactions at the molecular level.
Biochemische Analyse
Biochemical Properties
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid plays a crucial role in biochemical reactions, interacting with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction with COX-2 suggests potential anti-inflammatory properties, as the compound may inhibit the enzyme’s activity, reducing the production of pro-inflammatory mediators.
Cellular Effects
The effects of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the NF-κB signaling pathway, which plays a pivotal role in regulating immune response and inflammation . By inhibiting this pathway, 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid can reduce the expression of genes involved in inflammation and immune response.
Molecular Mechanism
At the molecular level, 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity . Additionally, the compound may interact with other proteins involved in the inflammatory response, further contributing to its anti-inflammatory effects. Changes in gene expression are also observed, with downregulation of pro-inflammatory genes and upregulation of anti-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biological activity, continuing to modulate cellular functions and gene expression even after prolonged exposure.
Dosage Effects in Animal Models
The effects of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory effects without noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal irritation and liver toxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into various metabolites that are subsequently excreted from the body .
Transport and Distribution
Within cells and tissues, 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid is transported and distributed through specific transporters and binding proteins . The compound is known to interact with albumin, a major plasma protein, which facilitates its distribution throughout the body . Its localization and accumulation in specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments, enhancing its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Vergleich Mit ähnlichen Verbindungen
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
4,5-Diarylthiophene-2-carboxylic acid: Known for its anti-inflammatory and antioxidant properties.
4-Bromo-3-(carboxymethoxy)-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid: Exhibits similar biological activities but with different molecular targets.
The uniqueness of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(2-hydroxyphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c12-9-4-2-1-3-8(9)7-5-10(11(13)14)15-6-7/h1-6,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFBFBTJJDWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683519 | |
| Record name | 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-15-4 | |
| Record name | 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)

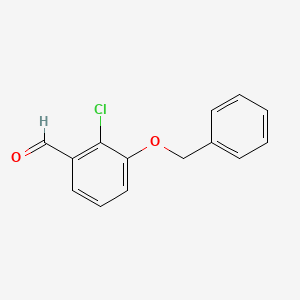
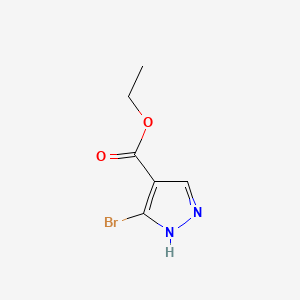
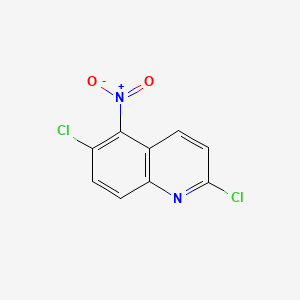

![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)
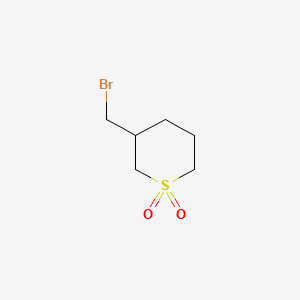
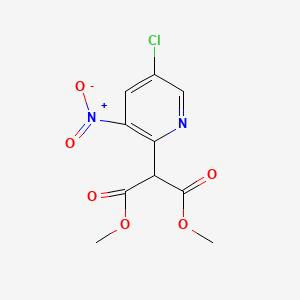
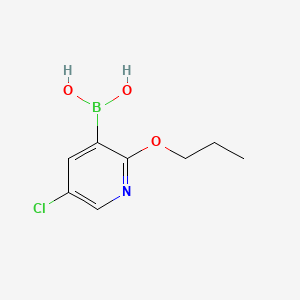
![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)
